4-Chloro-2-fluorobenzohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

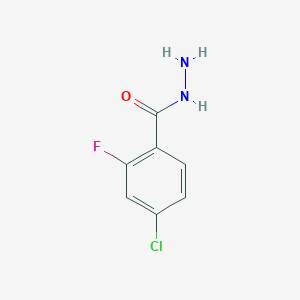

4-Chloro-2-fluorobenzohydrazide is a chemical compound with the molecular formula C7H6ClFN2O and a molecular weight of 188.59 g/mol . It is characterized by a benzene ring substituted with chlorine and fluorine atoms, and a hydrazide group. This compound is typically a white to off-white solid at room temperature .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Chloro-2-fluorobenzohydrazide can be synthesized from the reaction of 4-chloro-2-fluorobenzaldehyde and hydrazine hydrate in the presence of a base . The reaction is typically carried out in an organic solvent such as ethanol or methanol, and the yield of the product is typically in the range of 80-90% .

Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process includes the use of high-pressure reactors and continuous flow systems to ensure efficient production and high yield .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Chloro-2-fluorobenzohydrazide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding acids or other oxidized derivatives.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted benzohydrazides, amines, and acids .

Wissenschaftliche Forschungsanwendungen

4-Chloro-2-fluorobenzohydrazide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent for the synthesis of other compounds and as a catalyst for chemical reactions.

Biology: It serves as a fluorescent dye for biological imaging and as a probe in proteomics research.

Industry: It is used in the development of new pain relief medications and chemotherapeutic agents.

Wirkmechanismus

The mechanism of action of 4-Chloro-2-fluorobenzohydrazide and its derivatives involves interaction with molecular targets such as neural receptors and enzymes. These interactions can modulate neurological pathways, inhibit cancer cell growth, and target pathogenic microorganisms . The compound’s structure allows it to bind to specific receptors and enzymes, influencing various biological processes .

Vergleich Mit ähnlichen Verbindungen

- 4-Fluorobenzoic acid hydrazide

- 2-Chloro-4-fluorobenzohydrazide

- 4-Chloro-2-fluorobenzoic acid hydrazide

Comparison: 4-Chloro-2-fluorobenzohydrazide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it has shown higher efficacy in certain applications such as antituberculosis and anticonvulsant activities .

Biologische Aktivität

4-Chloro-2-fluorobenzohydrazide is a chemical compound that has garnered attention for its diverse biological activities. This compound is particularly noted for its potential applications in medicinal chemistry, including antitubercular, anticonvulsant, antidepressant, antitumoral, and anti-inflammatory properties. This article delves into the biological activities associated with this compound, supported by research findings and case studies.

This compound is characterized by its unique structural features, which include:

- Chlorine and Fluorine Substituents : These halogen atoms enhance the compound's reactivity and biological activity.

- Hydrazide Functional Group : This functional group is crucial for the compound's interaction with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C7H6ClF N3 |

| Molecular Weight | 189.58 g/mol |

| CAS Number | 1016768-00-5 |

| Solubility | Soluble in organic solvents |

Antitubercular Activity

Research indicates that derivatives of this compound exhibit significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. The mechanism involves the inhibition of essential enzymes that are critical for the bacterium's survival. A study highlighted the promising potential of this compound in developing new antitubercular drugs, suggesting it could be a valuable addition to existing therapies.

Anticonvulsant Properties

The anticonvulsant effects of this compound have also been explored. Certain derivatives have shown efficacy in reducing seizure activity in animal models, likely due to their ability to modulate neurotransmitter systems involved in seizure propagation. This property positions this compound as a candidate for further development in epilepsy treatment.

Antidepressant Effects

Preliminary studies suggest that some hydrazone derivatives of this compound can interact with neural receptors that influence mood regulation. These interactions may provide a basis for developing new antidepressant medications.

Antitumoral Activity

The antitumoral properties of this compound are under investigation, with findings indicating that it may inhibit cancer cell growth through various molecular mechanisms. Research has focused on its ability to induce apoptosis (programmed cell death) in tumor cells, making it a potential candidate for cancer therapy.

Anti-inflammatory and Analgesic Uses

Studies have suggested that derivatives of this compound may possess analgesic and anti-inflammatory properties. These compounds are being investigated for their potential to develop new pain relief medications targeting inflammatory pathways.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activities of this compound:

- Antitubercular Study : A recent study assessed various derivatives against M. tuberculosis, revealing several compounds with IC50 values in the low micromolar range, indicating strong antitubercular activity.

- Anticonvulsant Evaluation : In animal models, specific derivatives were tested for their anticonvulsant effects using the maximal electroshock seizure test, demonstrating significant reductions in seizure duration and frequency.

- Antitumoral Research : In vitro studies on cancer cell lines demonstrated that certain derivatives could reduce cell viability significantly compared to controls, suggesting a potential role in cancer treatment.

Table 2: Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Antitubercular | Significant activity against M. tuberculosis |

| Anticonvulsant | Reduced seizure activity in animal models |

| Antidepressant | Interaction with mood-regulating neural receptors |

| Antitumoral | Induced apoptosis in cancer cell lines |

| Anti-inflammatory | Potential for new analgesic medications |

Eigenschaften

IUPAC Name |

4-chloro-2-fluorobenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFN2O/c8-4-1-2-5(6(9)3-4)7(12)11-10/h1-3H,10H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISOHDQPNKZKLST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.